molecular formula C21H15N3 B5639240 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole CAS No. 300572-26-3

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole

Cat. No.: B5639240
CAS No.: 300572-26-3
M. Wt: 309.4 g/mol
InChI Key: LEAJUYPACHXHRM-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole is a complex heterocyclic compound that combines the structural features of both indole and benzimidazole These two moieties are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole typically involves multicomponent reactions. One common method is the reaction of phthalhydrazide with aromatic aldehydes and indoline-2-one under reflux conditions in the presence of a catalyst such as morpholine in methanol . This method is advantageous due to its simplicity, high yields, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but scaled up with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups into the indole or benzimidazole rings.

Scientific Research Applications

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole involves its interaction with various molecular targets. For instance, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can trigger apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can modulate the activity of enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indole: Shares the indole moiety but lacks the benzimidazole ring.

    1H-benzimidazole: Contains the benzimidazole structure but not the indole moiety.

    2-(1H-indol-3-yl)-1H-benzimidazole: Similar structure but with different substitution patterns.

Uniqueness

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole is unique due to the combination of both indole and benzimidazole moieties, which endows it with a broad spectrum of biological activities. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-2-8-14(9-3-1)20-19(15-10-4-5-11-16(15)22-20)21-23-17-12-6-7-13-18(17)24-21/h1-13,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAJUYPACHXHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353729
Record name 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300572-26-3
Record name 1H-Benzimidazole, 2-(2-phenyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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